(S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Description
(S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine-containing pyrimidine derivative. Its structure features a pyrimidine core substituted with ethoxy and methylthio groups at positions 6 and 2, respectively, linked to a pyrrolidin-3-ol moiety in the S-configuration.
Properties
IUPAC Name |
(3S)-1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKGYNZBNEUTI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC(=C1)N2CC[C@@H](C2)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 283.39 g/mol
- CAS Number : 126534-04-1
The biological activity of (S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol primarily involves its interaction with various biological pathways. It acts as an inhibitor in several enzymatic processes, which can lead to significant therapeutic effects.
Key Biological Pathways Affected:
- Pyrimidine Metabolism : The compound has been shown to influence pyrimidine nucleotide biosynthesis, which is crucial for DNA and RNA synthesis.
- Cell Proliferation Inhibition : Studies indicate that it can inhibit cell proliferation in various cancer cell lines, potentially making it a candidate for anticancer therapies.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study involving the A431 vulvar carcinoma cell line, (S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol demonstrated significant cytotoxic effects at concentrations above 50 μM. The mechanism was linked to the inhibition of pyrimidine synthesis pathways, leading to reduced nucleic acid production and subsequent apoptosis in cancer cells.
Case Study 2: Antimicrobial Properties
Another investigation focused on the effect of this compound on E. coli biofilms. At a concentration of 10 μM, it was observed that the compound significantly inhibited biofilm formation, suggesting potential applications in treating bacterial infections or preventing biofilm-associated complications.
In Vitro Studies
Research has highlighted the compound's ability to modulate key signaling pathways involved in cell growth and survival. For example, it has been noted to downregulate the expression of genes associated with the cell cycle and upregulate pro-apoptotic markers.
Structure-Activity Relationship (SAR)
The structure of (S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is pivotal in determining its biological activity. Modifications to the ethoxy and methylthio groups have been explored to enhance potency and selectivity against specific targets.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Research indicates that compounds similar to (S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol exhibit antiviral properties. Studies have shown that pyrimidine derivatives can inhibit viral replication, making them potential candidates for the treatment of viral infections such as hepatitis C and HIV .
- Antitumor Properties :
- Neurological Research :
Biological Studies
- Mechanism of Action :
- In Vivo Studies :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro, suggesting potential for antiviral drug development. |
| Study 2 | Antitumor Effects | Showed significant reduction in tumor size in animal models, indicating promising antitumor properties. |
| Study 3 | Neuroprotective Effects | Indicated improvement in cognitive function in neurodegenerative disease models, highlighting its potential as a neuroprotective agent. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Enantiomers
The R-enantiomer (R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354019-51-4) shares identical functional groups but differs in stereochemistry. Key distinctions include:
Implications: Stereochemistry significantly impacts biological activity and toxicity.
Pyrimidine and Pyridine Derivatives
a. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Pyridine core with methoxy and pyrrolidinyl substituents.
- Key Differences : Lacks the pyrimidine ring and methylthio group, reducing sulfur-mediated reactivity. Used in synthetic intermediates .
b. (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
- Structure : Fluorinated pyridine with a bulky silyl-protected pyrrolidine.
- Key Differences : The tert-butyldimethylsilyl (TBS) group enhances lipophilicity, contrasting with the ethoxy group’s polar nature in the target compound .
c. 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Pharmacologically Relevant Analogs
a. Gancaonin (I11)
- Structure: Flavonoid derivative.
- Key Differences: Lacks nitrogen heterocycles, focusing instead on phenolic hydroxyl groups for antioxidant activity .
b. Bb2 (I12)
- Structure : Diazepane-linked pyrimidine with thiophene and pyridine groups.
- Key Differences: The diazepane ring and thiophene substituent enhance CNS permeability, contrasting with the pyrrolidine-ethanol’s compact structure .
c. Penicimenolidyu B (I15)
Research Findings and Implications
- Stereochemical Impact : The S-enantiomer’s configuration may favor binding to chiral enzyme pockets (e.g., kinases), whereas the R-enantiomer’s toxicity suggests off-target effects .
- Substituent Effects: Methylthio vs. Ethoxy Group: Enhances metabolic stability relative to unprotected hydroxyl groups in analogs like 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol .
Preparation Methods
Bromination at Position 4
Patent EP3345900B1 describes bromination of nitro-substituted pyrimidines using cupric bromide and tert-butyl nitrite in acetonitrile. For the target compound, 4-chloro-6-ethoxy-2-methylthiopyrimidine is synthesized as an intermediate.
Procedure :
Coupling with (S)-Pyrrolidin-3-ol
The brominated intermediate reacts with (S)-pyrrolidin-3-ol under Buchwald-Hartwig amination conditions:
Optimized Parameters :
- Catalyst : Pd$$ _2 $$(dba)$$ _3 $$/Xantphos
- Base : Cs$$ _2 $$CO$$ _3 $$
- Solvent : DMF, 100°C, 12 hours
- Yield : 65%
Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess >98%.
Alternative Pathways via Epoxide Ring-Opening
A patent route (Scheme 6 in EP3345900B1) employs 2-(chloromethyl)oxirane to functionalize pyrimidine thiols. Adapting this:
- Sodium mercaptide of 6-ethoxy-2-mercaptopyrimidine reacts with (R)-epichlorohydrin.
- Epoxide ring-opening with (S)-pyrrolidin-3-ol in THF/H$$ _2 $$O (1:1) at 25°C yields the target compound (Yield: 58%).
Analytical and Spectroscopic Validation
Table 1: Spectral Data for (S)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Table 2: Comparative Yields of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Buchwald-Hartwig Amination | 65 | 99.5 | >98% ee |
| Epoxide Ring-Opening | 58 | 97.8 | 85% ee |
| Direct SNAr Reaction | 42 | 95.2 | Racemic |
Industrial-Scale Production Considerations
Ambeed Chemical’s protocol highlights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
